

"2-isothiocyanatobicyclo[2.2.1]heptane chemical properties"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-isothiocyanatobicyclo[2.2.1]heptane
Cat. No.:	B098765
	Get Quote

An In-depth Technical Guide to the Chemical Properties and Applications of **2-isothiocyanatobicyclo[2.2.1]heptane**

Foreword: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern chemical synthesis and drug discovery, molecules that offer a combination of structural rigidity and controlled reactivity are of paramount importance. **2-isothiocyanatobicyclo[2.2.1]heptane**, a derivative of the norbornane framework, represents a compelling example of such a scaffold. The bicyclo[2.2.1]heptane core, often referred to as a "privileged" structure in medicinal chemistry, provides a conformationally constrained, three-dimensional topology.^[1] This rigidity allows for the precise spatial positioning of pharmacophoric elements, a critical factor in optimizing interactions with biological targets like enzymes and receptors.^[1]

Coupled with this rigid framework is the isothiocyanate (-N=C=S) functional group—a versatile electrophilic handle. The central carbon of this group is highly susceptible to nucleophilic attack, enabling a wide array of chemical transformations.^{[1][2]} This reactivity is the cornerstone of its utility, allowing for the covalent linkage of the norbornane scaffold to other molecules or its elaboration into more complex derivatives. This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and strategic applications of

2-isothiocyanatobicyclo[2.2.1]heptane for researchers, chemists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

2-Isothiocyanatobicyclo[2.2.1]heptane is most commonly encountered as its exo stereoisomer, a result of typical synthetic routes. It is a colorless to pale yellow liquid with a characteristic sharp, mustard-like odor.[\[2\]](#)

Physical and Chemical Properties

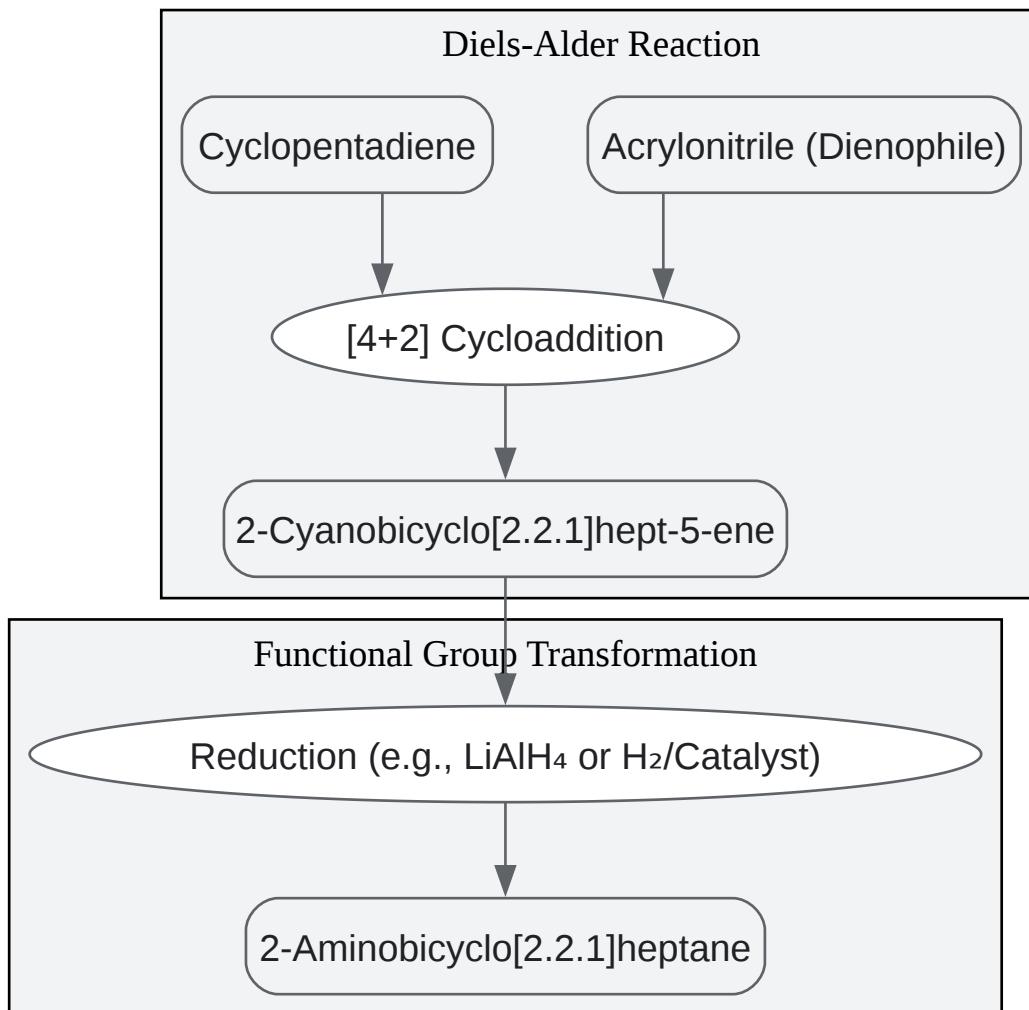
The fundamental properties of **2-isothiocyanatobicyclo[2.2.1]heptane** are summarized in the table below. These data are essential for experimental design, safety assessment, and purification.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ NS	[1] [3]
Molecular Weight	153.25 g/mol	[1] [4]
CAS Number	18530-33-1 (exo); 14370-23-1 (unspecified)	[1] [3]
Appearance	Colorless to pale yellow liquid	[2]
Melting Point	27-30 °C (lit.)	[3]
Boiling Point	81-83 °C @ 2 mm Hg (lit.)	[3]
Density	1.304 g/cm ³	[3]
Flash Point	226 °F (107.8 °C)	[3]
Solubility	Soluble in common organic solvents	[2]
InChI Key	RBGDFYZLQKZUCO-UHFFFAOYSA-N	[1] [3] [5]
Storage	Refrigerated	[4]

Spectroscopic Signature

Structural elucidation relies heavily on spectroscopic analysis. The rigid, asymmetric nature of the norbornane skeleton gives **2-isothiocyanatobicyclo[2.2.1]heptane** a distinct and complex spectroscopic profile.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum is particularly informative. Due to the molecule's rigidity, nearly every proton exists in a unique chemical environment, leading to a complex pattern of signals.^[1] Key expected features include:
 - Distinct signals for the two bridgehead protons (H-1 and H-4).
 - A significant downfield shift for the proton at C-2, which is directly attached to the electron-withdrawing isothiocyanate group.
 - Separate signals for the protons in exo and endo positions on the methylene bridges, often with complex coupling patterns.^[1]
- Infrared (IR) Spectroscopy: The most prominent feature is the very strong and broad absorption band characteristic of the asymmetric stretching vibration of the isothiocyanate ($-\text{N}=\text{C}=\text{S}$) group, typically appearing around $2000\text{-}2200\text{ cm}^{-1}$. A gas-phase reference spectrum is available in the NIST Chemistry WebBook.^[5]
- Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can be used to confirm the molecular weight and analyze fragmentation patterns for structural verification.^[5]


Synthesis and Manufacturing Pathways

The synthesis of **2-isothiocyanatobicyclo[2.2.1]heptane** is a multi-step process that hinges on the initial construction of the norbornane framework, followed by the introduction of the isothiocyanate moiety.

Construction of the Bicyclo[2.2.1]heptane Core

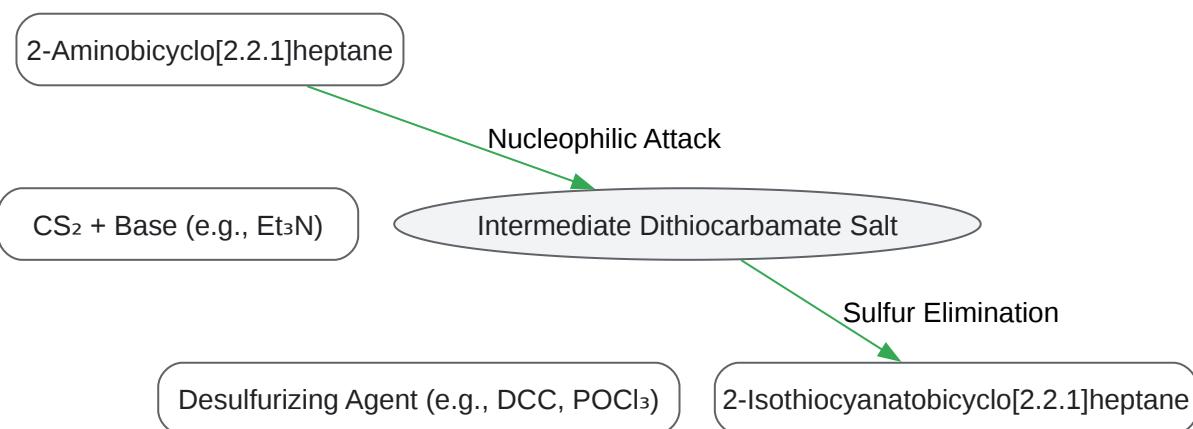
The classic and most efficient method for creating the norbornane skeleton is the Diels-Alder reaction. This [4+2] cycloaddition typically involves the reaction of cyclopentadiene (the diene) with a suitable dienophile.^[1] To synthesize the necessary precursor, 2-

aminobicyclo[2.2.1]heptane, a dienophile containing a nitrogen atom or a functional group that can be readily converted to an amine is required.

[Click to download full resolution via product page](#)

Fig. 1: Synthetic workflow for the 2-aminobicyclo[2.2.1]heptane precursor.

Exemplary Protocol: Synthesis of 2-Aminobicyclo[2.2.1]heptane


- Diels-Alder Reaction: In a pressure vessel, freshly cracked cyclopentadiene is slowly added to an equimolar amount of acrylonitrile at 0 °C. The vessel is sealed and the mixture is stirred at room temperature for 12-24 hours, followed by heating to 150-170 °C for several hours. The product, a mixture of exo and endo 2-cyanobicyclo[2.2.1]hept-5-ene, is purified by vacuum distillation.

- Reduction: The purified cyanobicycloheptene is dissolved in a suitable solvent like diethyl ether or THF. This solution is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH_4), in the same solvent under an inert atmosphere. The reaction is typically refluxed for several hours. After cooling, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting amine product is extracted, dried, and purified by distillation.

Introduction of the Isothiocyanate Group

With the primary amine precursor in hand, the isothiocyanate group can be introduced. While the reaction with highly toxic thiophosgene is a direct method, a safer and more common laboratory-scale approach involves the use of carbon disulfide.[1]

Mechanism Insight: This two-step, one-pot process first involves the nucleophilic attack of the amine on carbon disulfide to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as a carbodiimide or phosphorus oxychloride, to eliminate a sulfur atom and form the final isothiocyanate product.[1]

[Click to download full resolution via product page](#)

Fig. 2: Reaction pathway for isothiocyanate synthesis from the amine precursor.

Exemplary Protocol: Synthesis via Carbon Disulfide

- Salt Formation: 2-Aminobicyclo[2.2.1]heptane is dissolved in a suitable solvent like dichloromethane or THF, and a base such as triethylamine (1.1 equivalents) is added. The solution is cooled in an ice bath. Carbon disulfide (1.1 equivalents) is added dropwise, and the reaction is stirred for 1-2 hours, allowing the dithiocarbamate salt to form.
- Desulfurization: A desulfurizing agent, such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents), dissolved in the same solvent is added slowly to the reaction mixture.
- Workup: The mixture is stirred at room temperature overnight. The precipitated dicyclohexylthiourea byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or vacuum distillation to yield pure **2-isothiocyanatobicyclo[2.2.1]heptane**.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **2-isothiocyanatobicyclo[2.2.1]heptane** stems almost entirely from the electrophilic character of the isothiocyanate carbon atom. This makes it a prime target for a variety of nucleophiles.

Derivatization to Thiosemicarbazides and Ligand Formation

A significant application is in the field of coordination chemistry. The reaction with hydrazine hydrate readily converts the isothiocyanate into the corresponding N4-substituted thiosemicarbazide.^[6]

This product, N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide, is a valuable building block. It can be subsequently condensed with aldehydes or ketones, such as 2-acetylpyridine, to form multidentate thiosemicarbazone ligands.^[6]

These ligands are excellent chelators for transition metals. For instance, 2-acetylpyridine N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazone acts as a tridentate NNS donor, coordinating to metal ions like Copper(II) through the pyridine nitrogen, the azomethine nitrogen, and the sulfur atom.^{[1][6]} Such complexes are actively being investigated for their potential biological activities, including as antibacterial agents.^[6]

Fig. 3: Chelation of a Cu(II) ion by the tridentate NNS thiosemicarbazone ligand.

Role in Medicinal Chemistry and Drug Discovery

The isothiocyanate group is a well-known pharmacophore found in many natural compounds with anticarcinogenic properties.^[7] The mechanism often involves the reaction of the electrophilic isothiocyanate with sulfhydryl groups of cysteine residues in key proteins, modulating their function.^[8]

By incorporating this reactive group onto the rigid norbornane scaffold, medicinal chemists can design molecules where:

- Precise Orientation is Maintained: The norbornane skeleton locks the isothiocyanate group and any other substituents into a well-defined spatial arrangement, which can enhance binding affinity and selectivity for a biological target.^[1]
- Pharmacokinetic Properties are Tuned: The lipophilic nature and metabolic stability of the norbornane core can be exploited to improve properties like cell permeability and resistance to degradation.
- Covalent Inhibitors can be Developed: The reactivity of the isothiocyanate allows for its use in designing targeted covalent inhibitors, which can offer advantages in potency and duration of action.

Safety and Handling

As a class, isothiocyanates are reactive compounds and should be handled with appropriate care. **2-Isothiocyanatobicyclo[2.2.1]heptane** is classified as corrosive and is an irritant.^{[2][3]}

- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: The compound should be stored in a tightly sealed container in a refrigerated, dry environment to prevent degradation.^[4]
- Exposure: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

2-Isothiocyanatobicyclo[2.2.1]heptane is more than a simple organic molecule; it is a strategic synthetic platform. The fusion of a conformationally rigid, privileged scaffold with a highly reactive, synthetically versatile functional group provides a powerful tool for researchers. Its applications in generating novel ligands for coordination chemistry and as a building block for bioactive compounds in drug discovery are well-established. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is essential for unlocking its full potential in the development of new materials and therapeutics.

References

- Benchchem. (n.d.). **2-Isothiocyanatobicyclo[2.2.1]heptane** | 18530-33-1.
- LookChem. (n.d.). 2-ISOTHIOCYANATO-BICYCLO[2.2.1]HEPTANE | 14370-23-1.
- Alfa Chemistry. (n.d.). CAS 14370-23-1 Bicyclo[2.2.1]heptane,2-isothiocyanato-.
- Sigma-Aldrich. (n.d.). 2-Isothiocyanato-bicyclo[2.2.1]heptane | 14370-23-1.
- ChemicalBook. (n.d.). **2-Isothiocyanatobicyclo[2.2.1]heptane** | Cas number 14370-23-1.
- Graur, V., et al. (2023). COPPER(II) COORDINATION COMPOUNDS WITH 2-ACETYL PYRIDINE N4-(BICYCLO[2.2.1]HEPTAN-2-YL)THIOSEMICARBAZONE AS POTENTIAL ANTIBACTERIAL AGENTS. Chemistry Journal of Moldova.
- CymitQuimica. (n.d.). CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate.
- Guidechem. (n.d.). Bicyclo[2.2.1]heptane,2-bromo-, (1S,2S,4R)-.
- NIST. (n.d.). Bicyclo[2.2.1]heptane, 2-isothiocyanato-, exo-. NIST Chemistry WebBook.
- ChemSrc. (n.d.). Bicyclo[2.2.1]heptan-2-ol, methanesulfonate, (1R,2R
- Garratt, D. G., & Ryan, M. D. (1980). The reaction of alkenes with benzeneselenenyl thiocyanate in methylene chloride. Canadian Journal of Chemistry.
- PubChem. (n.d.). 2,5-Bis-isocyanatomethyl-bicyclo(2.2.1)heptane.
- Zhang, Y., et al. (2010). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica.
- Science of Synthesis. (n.d.). Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates, Isothiocyanates, Carbodiimides, and Their Selenium, Tellurium, and Phosphorus Analogues. Thieme.
- Molbase. (n.d.). 5-ISOTHIOCYANATOBICYCLO[2.2.1]HEPT-2-ENE | CAS 92819-45-9.
- Rusin, M., et al. (2018).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. CAS 14370-23-1: Bicyclo[2.2.1]hept-2-yl isothiocyanate [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Isothiocyanato-bicyclo[2.2.1]heptane | 14370-23-1 [sigmaaldrich.com]
- 5. Bicyclo[2.2.1]heptane, 2-isothiocyanato-, exo- [webbook.nist.gov]
- 6. natural.studiamsu.md [natural.studiamsu.md]
- 7. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["2-isothiocyanatobicyclo[2.2.1]heptane chemical properties"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098765#2-isothiocyanatobicyclo-2-2-1-heptane-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com